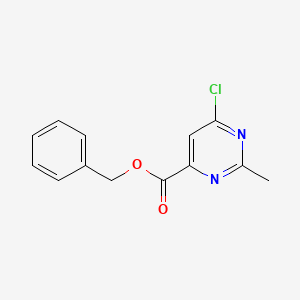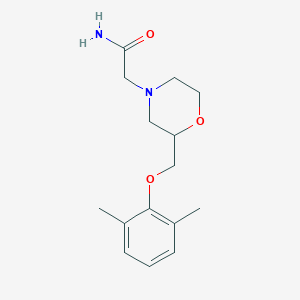
5-(4-Chloro-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom, a methoxy group attached to a thiophene ring, and a carboxylic acid functional group
准备方法
合成路线和反应条件
5-(4-氯-1H-吡唑-1-基)-3-甲氧基噻吩-2-羧酸的合成通常涉及以下步骤:
吡唑环的形成: 吡唑环可通过在酸性或碱性条件下,使肼与 1,3-二羰基化合物反应合成。
氯化: 然后使用如亚硫酰氯或五氯化磷等试剂对吡唑环进行氯化。
噻吩环的形成: 噻吩环可通过 Gewald 反应合成,该反应涉及酮、腈和元素硫的缩合。
甲氧基化: 噻吩环使用甲醇和合适的催化剂进行甲氧基化。
偶联反应: 氯化的吡唑和甲氧基化的噻吩通过钯催化的交叉偶联反应(如 Suzuki 或 Heck 反应)进行偶联。
工业生产方法
该化合物的工业生产方法可能涉及对上述合成路线的优化,以最大限度地提高产率并降低成本。这可能包括使用连续流反应器、先进的催化剂和自动化流程,以确保一致的质量和效率。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在甲氧基部位,导致形成醛或羧酸。
还原: 还原反应可以在羧酸基团处发生,将其转化为醇或醛。
取代: 吡唑环上的氯原子可以被各种亲核试剂(如胺或硫醇)取代,形成新的衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 常用的还原剂包括氢化铝锂、硼氢化钠和催化氢化。
取代: 亲核取代反应通常使用如叠氮化钠、硫脲或伯胺等试剂,在碱性条件下进行。
主要产物
氧化: 产物包括 5-(4-氯-1H-吡唑-1-基)-3-甲酰基噻吩-2-羧酸和 5-(4-氯-1H-吡唑-1-基)-3-羧基噻吩-2-羧酸。
还原: 产物包括 5-(4-氯-1H-吡唑-1-基)-3-甲氧基噻吩-2-甲醇和 5-(4-氯-1H-吡唑-1-基)-3-甲氧基噻吩-2-醛。
取代: 产物包括各种取代的衍生物,如 5-(4-氨基-1H-吡唑-1-基)-3-甲氧基噻吩-2-羧酸。
科学研究应用
化学
在化学领域,5-(4-氯-1H-吡唑-1-基)-3-甲氧基噻吩-2-羧酸用作合成更复杂杂环化合物的构件。其独特的结构允许探索新的合成途径和开发新型材料。
生物学
在生物学研究中,这种化合物因其作为生物活性分子的潜力而受到研究。其结构特征表明它可能与各种生物靶标相互作用,使其成为药物发现和开发的候选者。
医药
在药物化学中,5-(4-氯-1H-吡唑-1-基)-3-甲氧基噻吩-2-羧酸正在研究其潜在的治疗特性。它可能表现出抗炎、抗菌或抗癌活性,但需要进一步研究以确认这些作用。
工业
在工业领域,由于其独特的化学特性,该化合物可用于开发新材料,如聚合物或涂料。它也可能在农药或药物的生产中找到应用。
作用机制
5-(4-氯-1H-吡唑-1-基)-3-甲氧基噻吩-2-羧酸的作用机制尚未完全了解,但据信它涉及与特定分子靶标(如酶或受体)的相互作用。该化合物的结构表明它可能抑制某些酶活性或调节受体功能,从而导致其观察到的生物学效应。
相似化合物的比较
类似化合物
- 5-(4-溴-1H-吡唑-1-基)-3-甲氧基噻吩-2-羧酸
- 5-(4-甲基-1H-吡唑-1-基)-3-甲氧基噻吩-2-羧酸
- 5-(4-氟-1H-吡唑-1-基)-3-甲氧基噻吩-2-羧酸
独特性
与类似化合物相比,5-(4-氯-1H-吡唑-1-基)-3-甲氧基噻吩-2-羧酸因吡唑环上存在氯原子而脱颖而出。这种取代可以显着影响化合物的反应性、生物活性以及整体性质。氯原子可能增强化合物与生物靶标相互作用的能力,或提高其在某些条件下的稳定性。
属性
分子式 |
C9H7ClN2O3S |
|---|---|
分子量 |
258.68 g/mol |
IUPAC 名称 |
5-(4-chloropyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O3S/c1-15-6-2-7(16-8(6)9(13)14)12-4-5(10)3-11-12/h2-4H,1H3,(H,13,14) |
InChI 键 |
CDXNEGCZCVDOOK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(SC(=C1)N2C=C(C=N2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11793964.png)


![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11793983.png)







![3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B11794019.png)

![Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11794024.png)
